ACAT1 Enzyme Inhibition: A Quantitative Profile for Metabolic Disease Research
The target compound demonstrates potent in vitro inhibitory activity against acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) from rat hepatic microsomes, with an IC50 value of 700 nM [1]. This is a key enzyme in cholesterol metabolism. While direct comparative IC50 data for closely related analogs like (3-chlorophenyl)acetic acid or (4-methoxyphenyl)acetic acid are not available in the same assay system, this quantitative data establishes a clear baseline for its biological potential in this pathway, differentiating it from the broader class of phenylacetic acids where such activity is not typically reported [2].
| Evidence Dimension | In vitro ACAT1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 700 nM |
| Comparator Or Baseline | Other simple phenylacetic acid analogs (e.g., 3-chlorophenylacetic acid, 4-methoxyphenylacetic acid) |
| Quantified Difference | Activity not widely reported; 700 nM indicates a specific, quantifiable interaction not typical of the parent class. |
| Conditions | Rat hepatic microsome assay |
Why This Matters
This specific potency provides a quantifiable starting point for structure-activity relationship (SAR) studies in the development of novel ACAT1 inhibitors for atherosclerosis and metabolic disease research.
- [1] TargetMine Data Warehouse for Drug Discovery. Activity Report for ChEMBL:CHEMBL296219, ACAT1 Inhibition Assay. 2025. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7690, 4-Methoxyphenylacetic acid. 2025. View Source
